molecular formula C20H25N5OS B2541219 3-Tert-butyl-6-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)methoxy]pyridazine CAS No. 2380058-59-1

3-Tert-butyl-6-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)methoxy]pyridazine

Cat. No.: B2541219
CAS No.: 2380058-59-1
M. Wt: 383.51
InChI Key: LHRKJCAVGBMIJB-UHFFFAOYSA-N
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Description

3-Tert-butyl-6-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)methoxy]pyridazine is a complex organic compound that features a pyridazine ring substituted with a tert-butyl group and a methoxy group linked to a piperidinyl-thiazolopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-6-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)methoxy]pyridazine typically involves multi-step organic synthesis. The process begins with the preparation of the thiazolopyridine intermediate, which is then coupled with a piperidine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-6-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)methoxy]pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted pyridazines .

Scientific Research Applications

3-Tert-butyl-6-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)methoxy]pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Tert-butyl-6-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)methoxy]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Tert-butyl-6-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)methoxy]pyridazine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-[4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5OS/c1-20(2,3)17-4-5-18(24-23-17)26-13-14-7-10-25(11-8-14)19-22-15-12-21-9-6-16(15)27-19/h4-6,9,12,14H,7-8,10-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHRKJCAVGBMIJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)OCC2CCN(CC2)C3=NC4=C(S3)C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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